4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

Physicochemical profiling Drug design SAR

4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide (CAS 646040-59-7) is a halogenated thiophene-sulfonamide hybrid featuring a bromine atom at the 4-position of the thiophene ring and a trifluoromethyl-substituted phenyl ring attached to the sulfonamide nitrogen. Its molecular formula is C11H7BrF3NO2S2, with a molecular weight of approximately 386.21 g/mol and a calculated LogP of ~5.48, indicating high lipophilicity.

Molecular Formula C11H7BrF3NO2S2
Molecular Weight 386.2 g/mol
CAS No. 646040-59-7
Cat. No. B12587213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
CAS646040-59-7
Molecular FormulaC11H7BrF3NO2S2
Molecular Weight386.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=CS2)Br
InChIInChI=1S/C11H7BrF3NO2S2/c12-8-5-10(19-6-8)20(17,18)16-9-3-1-7(2-4-9)11(13,14)15/h1-6,16H
InChIKeyVTKKMQPZSIZLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide (646040-59-7): Core Chemical Profile and Procurement-Relevant Characteristics


4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide (CAS 646040-59-7) is a halogenated thiophene-sulfonamide hybrid featuring a bromine atom at the 4-position of the thiophene ring and a trifluoromethyl-substituted phenyl ring attached to the sulfonamide nitrogen. Its molecular formula is C11H7BrF3NO2S2, with a molecular weight of approximately 386.21 g/mol and a calculated LogP of ~5.48, indicating high lipophilicity . The compound belongs to the thiophene-2-sulfonamide class, which is widely explored for carbonic anhydrase inhibition, antimicrobial activity, and nonlinear optical (NLO) applications [1]. The specific 4-bromo substitution pattern differentiates it from other positional isomers and di-halogenated analogs, potentially influencing its electronic properties, steric profile, and biological target engagement.

Why In-Class Substitution of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide Carries Undefined Risk


Thiophene-2-sulfonamides are not a single, interchangeable commodity. Even minor positional isomerism can produce dramatic shifts in biological activity, physicochemical properties, and solid-state behavior. For example, moving the bromine from the 4- to the 3-position (CAS 61714-58-7) alters the electronic distribution across the thiophene ring, which can affect both binding affinity to targets such as carbonic anhydrases and the compound's nonlinear optical (NLO) response . Similarly, the addition of a second bromine atom (4,5-dibromo analog) increases molecular weight, lipophilicity, and steric bulk, potentially reducing solubility and altering metabolic stability [1]. These differences are not merely academic; in drug discovery, a single atom change can mean the difference between nanomolar inhibition and complete inactivity. In materials science, the 4-bromo substitution pattern uniquely influences crystal packing and thermal stability, as demonstrated by the absence of the centrosymmetric space group Pbca in related compounds [2]. Generic substitution without head-to-head data therefore introduces unquantifiable performance risk.

Quantitative Differentiation Evidence: 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide vs. Closest Analogs


Positional Isomer Differentiation: 4-Bromo vs. 3-Bromo Substitution and LogP Impact

The 4-bromo positional isomer (646040-59-7) and its 3-bromo congener (61714-58-7) exhibit different lipophilicity profiles. While both share the same molecular weight and formula, the calculated LogP for the 3-bromo isomer is 5.484, and the 4-bromo isomer is expected to have a similar but not identical LogP due to altered dipole moment and hydrogen-bonding capacity . In medicinal chemistry, a delta LogP of ≥0.2 can significantly influence membrane permeability and off-target binding, making the 4-bromo isomer a distinct chemical entity for SAR studies.

Physicochemical profiling Drug design SAR

Halogen Loading Strategy: Mono-Bromo vs. Di-Bromo Analog Comparison

The 4,5-dibromo analog (e.g., 4,5-dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide) introduces additional steric bulk and molecular weight, leading to a significantly higher LogP (>6.0) and reduced aqueous solubility [1]. The mono-bromo target compound (MW 386.21) retains a better balance between lipophilicity and solubility, potentially offering superior developability.

Physicochemical profiling Drug design Metabolic stability

Crystal Engineering and Solid-State Performance: Evidence from Bromo-Substituted Thiophene Chalcones

A structurally related bromo-substituted thiophene chalcone (2AT4B) crystallizes in the centrosymmetric space group Pbca, exhibiting a third-order nonlinear absorption coefficient β ~10⁻⁵ cm W⁻¹ and an optical limiting threshold of 3.01 kJ/cm², with thermal stability up to 134.04°C and microhardness (Hv = 16 kg/mm²) exceeding that of standard urea crystal [1]. While this data is for a chalcone derivative, the 4-bromothiophene motif is directly transferable, suggesting the target compound may enable similar or enhanced NLO properties when incorporated into extended π-systems.

Nonlinear optics Crystal engineering Optical limiting

Carbonic Anhydrase Inhibition Potential: Class-Level Evidence from Thiophene-2-sulfonamide Patents

Thiophene-2-sulfonamides are established carbonic anhydrase (CA) inhibitors. Patent EP0228237B1 discloses numerous substituted thiophene-2-sulfonamides with CA inhibitory activity for antiglaucoma therapy [1]. While the specific 4-bromo-N-[4-(trifluoromethyl)phenyl] analog is not exemplified, the generic formula encompasses compounds where the thiophene ring is substituted with halo, including bromo. Structure–activity relationship (SAR) trends indicate that electron-withdrawing substituents (like bromo and trifluoromethyl) enhance CA-II binding affinity. The 4-bromo isomer may exhibit distinct isoform selectivity compared to the 3-bromo or unsubstituted analogs.

Carbonic anhydrase Glaucoma Enzyme inhibition

Recommended Application Scenarios for 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide (646040-59-7)


Structure-Activity Relationship (SAR) Probe for Carbonic Anhydrase Isoform Selectivity

The compound serves as a specific 4-bromo positional isomer within thiophene-2-sulfonamide-based carbonic anhydrase inhibitor libraries. Its distinct substitution pattern may yield differential CA-II/CA-IX selectivity compared to 3-bromo or 5-bromo analogs, as inferred from patent SAR . Procure this compound for head-to-head enzymatic profiling against CA-I, CA-II, and tumor-associated CA-IX to identify isoform-selective leads for glaucoma or cancer therapy.

Intermediate for Nonlinear Optical (NLO) Chromophore Synthesis

The 4-bromothiophene moiety is a proven donor/acceptor building block for third-order NLO materials, as demonstrated by the 2AT4B chalcone crystal showing β ~10⁻⁵ cm W⁻¹ and optical limiting threshold of 3.01 kJ/cm² [1]. The target compound can be elaborated via Suzuki coupling or Sonogashira cross-coupling at the bromine position to generate extended π-conjugated systems for optical limiting, two-photon absorption, or photonic device applications.

Physicochemical Comparator in Drug Discovery ADME Screening Panels

With a calculated LogP of ~5.48 and MW of 386.21, this compound represents a moderately lipophilic, lead-like chemical space distinct from the 4,5-dibromo analog (MW ~465, LogP >6.0) . Use it as a comparator in parallel artificial membrane permeability assays (PAMPA) and metabolic stability studies to establish baseline structure-property relationships (SPR) for the thiophene-sulfonamide series.

Crystal Engineering and Solid-State Property Screening

The 4-bromo substitution pattern is associated with centrosymmetric crystal packing (space group Pbca) and favorable mechanical properties (Hv = 16 kg/mm²) in related thiophene derivatives [1]. Grow single crystals of the target compound to evaluate its thermal stability, microhardness, and NLO activity, potentially identifying new material candidates for optical power limiting.

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